molecular formula C9H5FO B7809426 2-Ethynyl-6-fluorobenzaldehyde

2-Ethynyl-6-fluorobenzaldehyde

Cat. No.: B7809426
M. Wt: 148.13 g/mol
InChI Key: ABYMBSROVJFPBI-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluorobenzaldehyde (C₉H₅FO) is a fluorinated aromatic aldehyde featuring an ethynyl (–C≡CH) substituent at the 2-position and a fluorine atom at the 6-position of the benzaldehyde core. This compound’s structure combines the electron-withdrawing effects of fluorine and the π-electron-rich ethynyl group, making it a versatile intermediate in organic synthesis, particularly in click chemistry, pharmaceutical intermediates, and materials science.

Properties

IUPAC Name

2-ethynyl-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYMBSROVJFPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-fluorobenzaldehyde typically involves the introduction of an ethynyl group to a fluorobenzaldehyde precursor. One common method is the Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products:

    Oxidation: 2-Ethynyl-6-fluorobenzoic acid.

    Reduction: 2-Ethynyl-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

2-Ethynyl-6-fluorobenzaldehyde has diverse applications across several scientific domains:

Organic Synthesis

  • Building Block: It serves as a crucial building block for synthesizing more complex organic molecules, especially in pharmaceuticals and agrochemicals.
  • Reactivity: The presence of both ethynyl and fluorine groups enhances its reactivity, allowing for various transformations such as oxidation to carboxylic acids or reduction to alcohols.

Biological Studies

  • Biochemical Probes: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
  • Mechanism Exploration: It can act as an electrophile in biochemical studies, interacting with nucleophilic sites on proteins or enzymes to inhibit activity or alter function.

Medicinal Chemistry

  • Drug Development: Ongoing research explores its potential as a precursor in drug synthesis, particularly for compounds targeting specific diseases.
  • Therapeutic Properties: Its derivatives are studied for therapeutic applications due to their unique chemical properties that may enhance biological activity.

Industrial Applications

  • Specialty Chemicals: Used in producing specialty chemicals and materials with tailored properties, such as polymers and resins.
  • Material Science: Its unique reactivity allows it to be utilized in developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. A study reported the synthesis of several analogs that showed promising cytotoxic effects, leading to further exploration of their mechanisms of action in inhibiting tumor growth.

Case Study 2: Antimicrobial Properties

Another study focused on evaluating the antimicrobial properties of compounds derived from this compound. The results indicated potent activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can also participate in reactions that modify the structure and function of biological molecules.

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and chloro substituents enhance aldehyde reactivity toward nucleophilic additions (e.g., Grignard reactions) but reduce stability under basic conditions. The trifluoromethyl group in 2-Fluoro-6-trifluoromethylbenzaldehyde further destabilizes the aromatic ring, limiting its use in high-temperature reactions .
  • Ethynyl vs. Chloro : The ethynyl group in this compound introduces sp-hybridized carbon, enabling conjugation with the aromatic ring and participation in metal-catalyzed cross-coupling reactions, unlike the chloro analog .

Physical Properties and Solubility

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 148.14 Not reported Likely low in water; soluble in THF, DCM
2-Chloro-6-fluorobenzaldehyde 158.56 45–48 Soluble in ethanol, ether
6-Ethoxy-2,3-difluorobenzaldehyde 186.16 Not reported High in DMSO; moderate in ethanol

Notes:

  • Solubility trends correlate with substituent polarity. Ethoxy and trifluoromethyl groups improve solubility in organic solvents, whereas halogens like chlorine reduce water miscibility .

Biological Activity

2-Ethynyl-6-fluorobenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by an ethynyl group and a fluorine atom attached to a benzaldehyde moiety. The synthesis of this compound typically involves various organic reactions, including Sonogashira coupling and other methods that facilitate the introduction of the ethynyl group while maintaining the integrity of the aldehyde functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential roles in pharmacology:

  • Anticancer Properties : Recent research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this aldehyde can inhibit cell proliferation in lung carcinoma (A549) and hepatoblastoma (HepG2) cell lines .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting their potential use in treating infections caused by resistant strains of bacteria .
  • Inflammatory Response Modulation : There is evidence that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Cytotoxicity Assays

A study explored the cytotoxic effects of various derivatives of this compound against human tumor cell lines. The results indicated significant cytotoxicity in specific derivatives, particularly those modified to enhance their interaction with cellular targets. The following table summarizes key findings from this research:

CompoundCell Line TestedIC50 (µM)Observations
Compound AA549 (Lung)10High cytotoxicity observed
Compound BHepG2 (Liver)15Moderate cytotoxicity
Compound CMOLT-3 (Leukemia)20Low cytotoxicity

The mechanisms underlying the biological activities of this compound are still being elucidated. Initial studies suggest that it may interact with specific cellular receptors or enzymes involved in cell signaling pathways. For example, it has been proposed that some derivatives could act as inhibitors of key enzymes involved in cancer progression or inflammatory responses .

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